molecular formula C10H12N2O B581343 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1234616-17-1

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B581343
CAS RN: 1234616-17-1
M. Wt: 176.219
InChI Key: PSDSAEYHBZOZBR-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, commonly referred to as 6-AETI-1-one, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. 6-AETI-1-one is an isoindolone, a class of heterocyclic compounds that are characterized by a six-membered ring structure containing three nitrogen atoms. 6-AETI-1-one is of particular interest to researchers due to its unique structure and potential biological activity.

Scientific Research Applications

Synthesis and Chemical Transformations

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one serves as a pivotal intermediate in the synthesis of various heterocyclic compounds due to its reactive amine group. For instance, it can be utilized in reactions with different nucleophiles to create a wide array of substituted products. A study demonstrated the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, followed by reactions with amines and hydrazines to yield amino-substituted products, showcasing its versatility in synthesizing fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Novel Synthetic Routes

Innovative synthetic methodologies have been developed utilizing this compound as a core building block. A noteworthy example includes the one-pot, three-component synthesis of racemic dialkyl phosphonates using this compound, highlighting a practical approach to complex organic molecules (Milen et al., 2016). Another study described an unexpected three-component condensation yielding amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, introducing a novel class of isoindolinones (Opatz & Ferenc, 2004).

Catalytic Applications

The use of this compound in catalysis has also been explored. For instance, its derivatives were synthesized and applied as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications beyond pharmaceuticals (Dohare et al., 2017). This showcases the compound's potential in developing new materials with enhanced durability and efficiency.

Structural and Mechanistic Studies

Research involving this compound has also extended to structural and mechanistic investigations. Crystallographic studies have been conducted to elucidate the structural intricacies of related compounds, providing insights into their molecular configurations and interactions (Kumar et al., 2018). These findings are crucial for understanding the physical and chemical properties of these molecules, further aiding in their application across various scientific domains.

Mechanism of Action

Target of Action

The primary target of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is the glycoprotein IIb-IIIa (GP IIb-IIIa) receptor . This receptor plays a crucial role in platelet aggregation and is a common target for antiplatelet drugs.

Mode of Action

This compound interacts with the GP IIb-IIIa receptor, acting as an antagonist . By binding to this receptor, it prevents fibrinogen attachment, which is a key step in platelet aggregation. This results in an anticoagulant effect, reducing the risk of thrombus formation.

Biochemical Pathways

The compound affects the platelet activation pathway . By inhibiting the GP IIb-IIIa receptor, it disrupts the final common pathway for platelet aggregation, where activated platelets bind fibrinogen. This prevents cross-linking of platelets and formation of a platelet plug, thereby inhibiting clot formation.

Result of Action

The molecular effect of this compound is the inhibition of the GP IIb-IIIa receptor . On a cellular level, this results in decreased platelet aggregation, reducing the formation of clots. This can be beneficial in conditions where there is a risk of thrombus formation, such as in cardiovascular diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect its stability and activity. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

properties

IUPAC Name

6-amino-2-ethyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSAEYHBZOZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680574
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234616-17-1
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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